molecular formula C20H23F2N3 B10930362 1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10930362
M. Wt: 343.4 g/mol
InChI Key: HJXWZDQENWVMBK-UHFFFAOYSA-N
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Description

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization with the difluoromethyl, butyl, and dimethylphenyl groups. One common approach involves the use of difluoromethylation reactions, which are crucial for introducing the difluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazolopyridine derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives with different substituents, such as:

Uniqueness

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The combination of the butyl chain and dimethylphenyl group further contributes to its uniqueness by influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C20H23F2N3

Molecular Weight

343.4 g/mol

IUPAC Name

1-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H23F2N3/c1-5-6-9-25-20-18(14(4)24-25)16(19(21)22)11-17(23-20)15-8-7-12(2)13(3)10-15/h7-8,10-11,19H,5-6,9H2,1-4H3

InChI Key

HJXWZDQENWVMBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(F)F

Origin of Product

United States

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